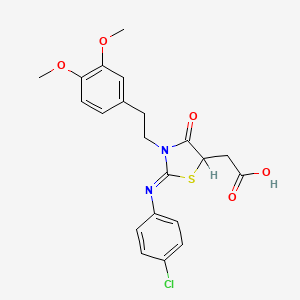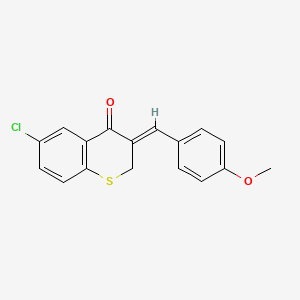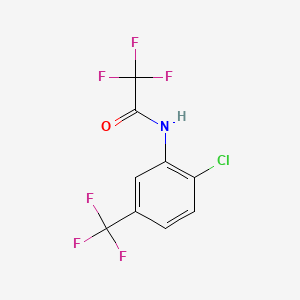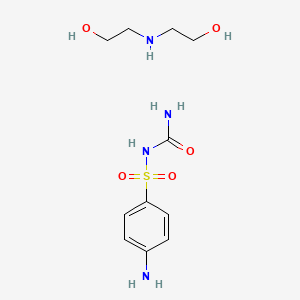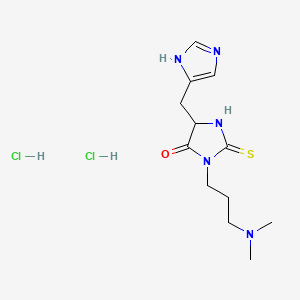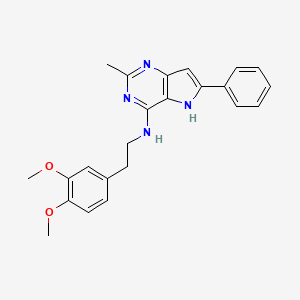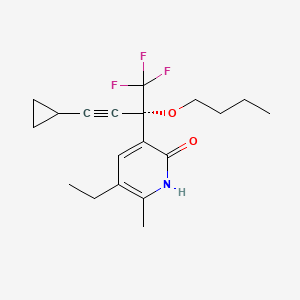![molecular formula C6H11CaCl3N2O2 B12750300 calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride CAS No. 171199-22-7](/img/structure/B12750300.png)
calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd with calcium chloride is a complex chemical compound that has garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride typically involves the reaction of butanimidoyl chloride with methylamine and carbonyl compounds under controlled conditions. The reaction is carried out in the presence of calcium chloride, which acts as a stabilizing agent. The process requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced technologies such as continuous flow reactors and real-time monitoring systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N-((Dimethylamino)carbonyl)oxy)butanimidoyl chloride
- N-((Ethylamino)carbonyl)oxy)butanimidoyl chloride
- N-((Propylamino)carbonyl)oxy)butanimidoyl chloride
Uniqueness
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride is unique due to its specific structural configuration and the presence of calcium chloride, which enhances its stability and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
171199-22-7 |
|---|---|
Molekularformel |
C6H11CaCl3N2O2 |
Molekulargewicht |
289.6 g/mol |
IUPAC-Name |
calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride |
InChI |
InChI=1S/C6H11ClN2O2.Ca.2ClH/c1-3-4-5(7)9-11-6(10)8-2;;;/h3-4H2,1-2H3,(H,8,10);;2*1H/q;+2;;/p-2/b9-5-;;; |
InChI-Schlüssel |
GCULGAYNLHWSDT-WNRDOTPUSA-L |
Isomerische SMILES |
CCC/C(=N/OC(=O)NC)/Cl.[Cl-].[Cl-].[Ca+2] |
Kanonische SMILES |
CCCC(=NOC(=O)NC)Cl.[Cl-].[Cl-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



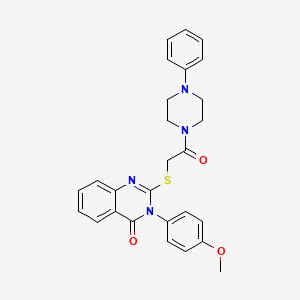

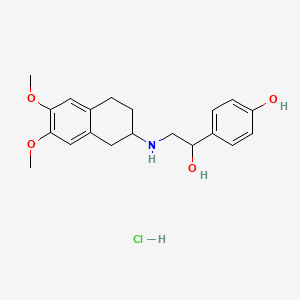
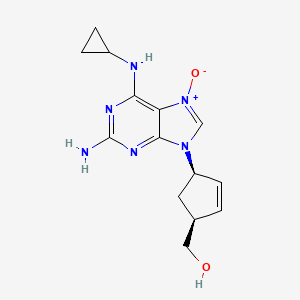
![27-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),18,20,22,24,26-tridecaene-11,16-dione](/img/structure/B12750240.png)
